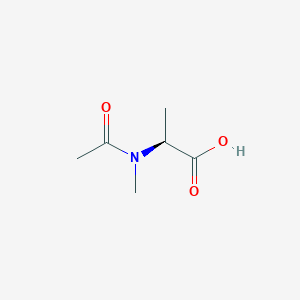

N-Acetyl-N-methyl-L-alanine

Description

Contextualizing N-Methylated Amino Acids within Peptide Science

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a minimal yet powerful modification in peptide science. researchgate.netnih.gov This alteration is found in nature, particularly in small peptides and antibiotics, and is a widely used strategy in the development of therapeutic peptides. researchgate.netenamine.net The introduction of an N-methyl group can significantly enhance the pharmacokinetic properties of peptides by increasing their resistance to enzymatic degradation by proteases. researchgate.netmerckmillipore.com

Furthermore, N-methylation often leads to increased lipophilicity, solubility, and bioavailability, which are crucial for the development of effective drug candidates. researchgate.netresearchgate.net Structurally, this modification constrains the peptide backbone, influencing its conformational preferences and sometimes promoting the adoption of specific secondary structures like turns or stable foldamers. researchgate.netmerckmillipore.com These peptidomimetics, which mimic natural peptide structures, are valuable tools in drug discovery and for studying the metabolic pathways of endogenous peptides. researchgate.net

Significance of this compound as a Foundational Model System

This compound, and its closely related amide derivatives, serve as foundational model systems for exploring the fundamental consequences of N-methylation. Its predecessor in research, N-acetyl-L-alanine-methylamide, was famously used by G.N. Ramachandran to investigate the allowable conformational space of peptides, leading to the development of the Ramachandran plot. researchgate.net

The significance of this compound lies in the conformational restriction imposed by the N-methyl group. researchgate.net Theoretical and experimental studies have shown that N-methylation reduces the number of accessible backbone conformations compared to its non-methylated counterpart. researchgate.net This steric constraint, arising from what is known as pseudo-1,3-allylic strain, makes the residue's conformation largely fixed. rsc.orgresearchgate.net This predictability is invaluable for researchers, as it allows for the "bottom-up" design of peptides with specific, predetermined shapes. rsc.orgresearchgate.net By studying this simple, blocked dipeptide mimetic, scientists can isolate and understand the specific effects of N-methylation on local peptide structure, which can then be extrapolated to more complex polypeptide systems.

Evolution of Research Trajectories Pertaining to this compound

The scientific focus on this compound and its analogs has evolved significantly over the decades. Initial research in the mid-to-late 20th century centered on fundamental conformational analysis, establishing the foundational principles of peptide structure. researchgate.netnih.gov

By the 1990s and early 2000s, research had progressed to employing more sophisticated analytical and computational techniques. Studies began to use methods like vibrational circular dichroism (VCD) and Raman optical activity (ROA) to probe the compound's specific conformations in different solution environments. nih.govacs.org These experimental approaches were increasingly paired with high-level computational methods, such as Density Functional Theory (DFT) and ab initio calculations, to create detailed potential energy surfaces and analyze vibrational spectra. researchgate.netnih.govacs.orgaps.org These studies provided unprecedented insight into how factors like hydration and N-methylation influence the molecule's structure and relative conformer stability. nih.govaps.org

More recent research has shifted towards application-driven goals. Scientists are now leveraging the predictable conformation of N-methyl-L-alanine residues to design and construct novel peptide architectures with specific shapes and functions. rsc.orgresearchgate.net Concurrently, new frontiers are being explored in materials science, such as incorporating the dipeptide into hydrogels, and in synthetic biology, with the development of ribosomal strategies to incorporate N-methylated amino acids directly into proteins. nih.govmdpi.com

Interdisciplinary Relevance and Future Scholarly Directions

The study of this compound has implications across numerous scientific disciplines.

Pharmaceutical Science: Its role in creating peptides with improved stability and bioavailability makes it central to the design of new peptide-based therapeutics. researchgate.netmerckmillipore.com

Biochemistry and Molecular Biology: It is a key tool for investigating protein folding, structure, and function. smolecule.com The ability to incorporate these residues into proteins ribosomally opens new avenues for creating novel enzymes and bioactive proteins. nih.gov

Materials Science: Recent studies have demonstrated its use as a component in tunable hyaluronic acid-based hydrogels, suggesting potential applications in biomaterials for drug delivery and tissue engineering. mdpi.com

Computational and Analytical Chemistry: The molecule continues to be a benchmark for validating and refining advanced spectroscopic techniques (VCD, ROA) and theoretical models for predicting molecular structure and dynamics in solution. nih.govacs.orgscispace.com

Future research is poised to build on these foundations. A major direction is the de novo design of complex peptide shapes with sub-nanometer precision, using N-methylated alanine (B10760859) as a rigid building block. rsc.orgresearchgate.net This could lead to the creation of novel biomimetic molecules, catalysts, and high-affinity ligands. Further exploration of its role in biomaterials and advancements in the ribosomal synthesis of N-methylated proteins will likely yield new functional materials and biotherapeutics.

Research Data Tables

Conformational Analysis of N-Methylated Alanine Derivatives

Computational and experimental studies have determined the preferred backbone dihedral angles (φ, ψ) for this compound derivatives, highlighting the conformational stability conferred by N-methylation.

| Compound/Method | Dihedral Angle (φ) | Dihedral Angle (ψ) | Source(s) |

| Acetyl-N-methyl-L-alanine with C-terminal Boc-piperazine (X-ray Crystal Structure) | -134.6° | 77.7° | rsc.org |

| N-acetyl-L-alanine N'-methylamide (AAMA) - Conformer αR (Isolated, B3LYP/6-31G) | -60° | -40° | acs.org |

| N-acetyl-L-alanine N'-methylamide (AAMA) - Conformer C5 (Isolated, B3LYP/6-31G) | -154° | 154° | acs.org |

This table presents data for this compound derivatives and the closely related non-N-methylated analog (AAMA) to illustrate conformational preferences.

Spectroscopic Research Findings

Vibrational spectroscopy is a key tool for analyzing the structure of this compound derivatives. Specific vibrational bands are characteristic of its structure and intermolecular interactions.

| Spectroscopic Method | Wavenumber (cm⁻¹) | Assignment/Interpretation | Compound Studied | Source(s) |

| Raman Spectroscopy | ~1654 cm⁻¹ | Broad band covering carbonyl stretching and amide bending | N-acetyl-L-alanine-methyl-amide (NAcAlaNHMA) in HA gel | mdpi.com |

| Infrared Spectroscopy | 1600 - 1700 cm⁻¹ | Amide I bands, shifts indicate hydrogen bonding | N-Acetyl-L-alanine methylamide | |

| Raman/Infrared | ~1707 cm⁻¹ | ν(C=O) of protonated glucuronic acid in HA matrix | NAcAlaNHMA in HA gel | mdpi.com |

This table summarizes key findings from vibrational spectroscopy studies on N-Acetyl-L-alanine derivatives, often within larger systems like hydrogels.

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2S)-2-[acetyl(methyl)amino]propanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10)/t4-/m0/s1 |

InChI Key |

CSNMMNNSBJWRQB-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)C |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Acetyl N Methyl L Alanine and Its Analogues

Chemical Synthesis Pathways and Strategies

The preparation of N-acetyl-N-methyl-L-alanine and related N-methylated amino acid derivatives is typically achieved through multi-step organic synthesis or by the cyclization of N-methylated amino acids to form N-carboxyanhydrides.

Multi-Step Organic Synthesis Routes for this compound

The synthesis of this compound is a multi-step process that generally begins with the esterification of N-methyl-L-alanine, followed by acylation and subsequent saponification and purification.

Esterification: The initial step in many synthetic routes towards this compound is the protection of the carboxylic acid group of N-methyl-L-alanine as an ester, typically a methyl ester. A common method involves the reaction of N-methyl-L-alanine with methanol (B129727) in the presence of dry hydrogen chloride gas. prepchem.com In a typical procedure, N-methyl-L-alanine is suspended in methanol, and the mixture is cooled while hydrogen chloride gas is bubbled through it. prepchem.com The reaction mixture is often stirred overnight to ensure the formation of a homogeneous solution, indicating the completion of the esterification to N-methyl-L-alanine methyl ester hydrochloride. prepchem.com To drive the reaction to completion, a dehydrating agent like methyl orthoformate can be added. prepchem.com

Alternative esterification methods include the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the N-protected amino acid and an alcohol. Another approach is the acid chloride method, where the carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol.

Halogenation Protocols: While not a direct step in the primary synthesis of this compound from N-methyl-L-alanine, halogenation of alanine (B10760859) derivatives is a relevant synthetic strategy for creating precursors or analogues. For instance, L-serine derivatives can be converted to L-β-haloalanines. sci-hub.se A general method for preparing 3-chloroalanine (B1143638) derivatives involves starting from the corresponding serine analog. sci-hub.se For example, D-serine methyl ester hydrochloride can be reacted with a halogenation reagent like thionyl chloride in an organic solvent to produce 3-chloro-D-alanine methyl ester hydrochloride. google.com The reaction conditions, including solvent and temperature, are critical for achieving high yields. google.com Halodecarboxylation represents another fundamental method for synthesizing organic halides from carboxylic acids. acs.org

| Esterification Method | Reagents | Typical Conditions | Yield | Reference |

| Fischer-Speier Esterification | N-methyl-L-alanine, Methanol, Hydrogen Chloride | Ice-cooling, Stirring overnight | Solid product obtained | prepchem.com |

| Steglich Esterification | N-methyl-L-alanine, Alcohol, DCC, DMAP | 0°C to room temperature, 12-24 hours | Not specified | |

| Acid Chloride Method | N-methyl-L-alanine, Thionyl Chloride, Alcohol | Sequential reaction | 70-80% (ester formation) |

| Halogenation Method | Starting Material | Reagents | Product | Reference |

| From Serine Derivative | D-serine methyl ester hydrochloride | Thionyl Chloride | 3-chloro-D-alanine methyl ester hydrochloride | google.com |

| Halodecarboxylation | Carboxylic Acid | Halogenating agent | Organic Halide | acs.org |

Acylation: Following the esterification, the secondary amine of the N-methyl-L-alanine methyl ester is acetylated. A standard procedure involves dissolving the N-methyl-L-alanine methyl ester hydrochloride in a solvent like chloroform (B151607) and treating it with acetic anhydride (B1165640) in the presence of a base, such as triethylamine. prepchem.com The reaction is typically allowed to proceed at room temperature for an extended period, for example, 24 hours. prepchem.com After the reaction is complete, the excess acetic anhydride is quenched with water, and the mixture is neutralized. The resulting this compound methyl ester is then extracted and concentrated. prepchem.com

Saponification and Recrystallization: The final step to obtain this compound is the hydrolysis (saponification) of the methyl ester. The crude this compound methyl ester is dissolved in a mixture of methanol and an aqueous base, such as sodium hydroxide. prepchem.com The solution is left at room temperature for a couple of hours to ensure complete hydrolysis. prepchem.com After removing the methanol under reduced pressure, the aqueous solution is acidified to a low pH with an acid like hydrochloric acid, causing the product to precipitate. prepchem.com The solid product is then collected by extraction with an organic solvent like ethyl acetate. prepchem.com

Purification is achieved through recrystallization. A common solvent system for this purpose is ethyl acetate-hexane, which yields this compound as colorless needles. prepchem.com

| Reaction Step | Reagents | Solvent | Conditions | Outcome | Reference |

| Acylation | N-methyl-L-alanine methyl ester HCl, Acetic anhydride, Triethylamine | Chloroform | Room temperature, 24 hours | This compound methyl ester (brown oil) | prepchem.com |

| Saponification | This compound methyl ester, NaOH(aq), Methanol | Methanol/Water | Room temperature, 2 hours | This compound (white solid) | prepchem.com |

| Recrystallization | Crude this compound | Ethyl acetate/Hexane | - | Colorless needles | prepchem.com |

Synthesis of N-Methylated Amino Acid N-Carboxyanhydrides (NCAs)

N-methylated amino acid N-carboxyanhydrides (N-Me-NCAs) are important monomers for the synthesis of N-methylated polypeptides. Their synthesis requires careful control to avoid side reactions and ensure high purity.

The most common method for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct phosgenation of an amino acid. wikipedia.orgnih.gov This approach has been adapted using safer and easier-to-handle phosgene (B1210022) equivalents like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govtandfonline.com Triphosgene, a solid, is often preferred in laboratory settings as it can generate phosgene in situ. nih.gov

The synthesis of N-methylated NCAs, such as sarcosine (B1681465) NCA, can be achieved by reacting the N-methylated amino acid with a phosgene source. acs.org The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.net For instance, the synthesis of L-alanine-NCA can be performed by reacting L-alanine with triphosgene in THF. google.com The use of catalysts can accelerate the decomposition of triphosgene, shortening reaction times and improving yields. google.com A key challenge in NCA synthesis is the generation of hydrogen chloride (HCl) as a byproduct, which can lead to the decomposition of the NCA ring. nih.gov

| Phosgene Source | Advantages | Challenges | Reference |

| Phosgene (gas) | Direct route | Highly toxic, gaseous | wikipedia.orgrsc.org |

| Diphosgene (liquid) | Easier to handle than phosgene | Still toxic | nih.govtandfonline.com |

| Triphosgene (solid) | Safer, solid reagent, generates phosgene in situ | Can produce HCl byproduct | tandfonline.comnih.gov |

The purity of the NCA monomer is crucial for successful polymerization. Impurities, particularly HCl and unreacted amino acid hydrochlorides, can interfere with the polymerization process. tandfonline.com Therefore, rigorous purification strategies are essential.

Common purification techniques include:

Recrystallization: NCAs are typically solids and can be purified by repeated crystallizations from appropriate solvent/anti-solvent systems, such as THF/heptane or ethyl acetate/hexane. tandfonline.com

Washing: Reaction mixtures can be washed with ice-cold water or dilute aqueous sodium bicarbonate to remove HCl, although this must be done quickly to prevent water-induced polymerization of the NCA. nih.gov

Filtration: A simple and effective method for large-scale purification involves filtering the NCA solution through a pad of diatomaceous earth (e.g., Celite) to remove insoluble impurities. tandfonline.com This technique has been shown to produce highly purified NCAs suitable for polymerization. tandfonline.com

Flash Chromatography: For NCAs that are difficult to crystallize, flash column chromatography on silica (B1680970) gel can be a rapid and general purification method. google.com

After purification, the NCA monomer must be thoroughly dried and stored under anhydrous conditions to prevent degradation.

General N-Methylation Strategies for Amino Acids

N-methylated amino acids are crucial components of many natural products and peptidomimetics, often enhancing the pharmacokinetic properties of peptide drugs. nih.govnih.gov Consequently, various strategies have been developed for the N-methylation of amino acids.

Direct methylation of L-alanine can be performed using a methylating agent like methyl iodide in the presence of a base, such as sodium hydroxide. This reaction is typically carried out in an aqueous or alcoholic medium. However, this method can be prone to side reactions, including the formation of dimethylated byproducts. Careful control of reaction conditions, such as temperature and the stoichiometry of the reagents, is crucial to maximize the yield of the desired mono-methylated product.

Reductive alkylation is a widely used method for N-methylation. This approach involves the reaction of the amino acid with an aldehyde, such as formaldehyde (B43269), to form a Schiff base, which is then reduced to the corresponding N-methylated amino acid. hamptonresearch.comcdnsciencepub.com Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation. cdnsciencepub.com This method can be applied to amino acids on a solid-phase resin, which is advantageous in peptide synthesis. google.com However, the pH of the reaction must be carefully controlled to prevent racemization of the amino acid. cdnsciencepub.com For instance, maintaining a pH of 6.5 was found to be critical for obtaining optically pure N-benzyl-L-alanine when using sodium cyanoborohydride as the reducing agent. cdnsciencepub.com

A variation of this method involves the use of a protective group, such as a benzyl (B1604629) group, which is first introduced via reductive alkylation with benzaldehyde. The resulting N-benzylamino acid is then methylated using the Clarke-Eschweiler reaction, which employs formaldehyde and formic acid. cdnsciencepub.com

A sophisticated and efficient method for N-methylation involves the formation of a 5-oxazolidinone (B12669149) intermediate. nih.govacs.org This strategy has been applied to the synthesis of all 20 common L-amino acids. nih.govacs.org In this approach, an N-protected amino acid (e.g., with a Cbz or Fmoc group) is reacted with paraformaldehyde under acidic conditions to form a cyclized 5-oxazolidinone. This intermediate is then subjected to reductive cleavage to yield the N-methylated amino acid. researchgate.net This method often provides high yields and is compatible with amino acids that have reactive side chains, although these may require their own protecting groups. nih.govacs.org For example, improved methods for preparing N-methyl serine, threonine, and tyrosine have been developed using this pathway. nih.govacs.org

Table 1: Comparison of N-Methylation Strategies for Amino Acids

| Method | Description | Advantages | Disadvantages | Key Findings/Considerations |

|---|---|---|---|---|

| Direct Methylation | Uses a methylating agent (e.g., methyl iodide) under basic conditions. | Conceptually simple. | Risk of over-methylation (dimethylation) and racemization. nih.gov | Requires strict control of stoichiometry and reaction conditions. |

| Reductive Alkylation | Reaction with formaldehyde to form a Schiff base, followed by reduction. | Widely applicable, can be used in solid-phase synthesis. google.com | Potential for racemization if pH is not controlled. cdnsciencepub.com | Maintaining a specific pH (e.g., 6.5) is crucial for stereochemical integrity. cdnsciencepub.com |

| 5-Oxazolidinone Pathway | Formation of a cyclic 5-oxazolidinone intermediate from an N-protected amino acid, followed by reductive ring-opening. nih.govacs.org | High yields, applicable to all 20 common amino acids, including those with reactive side chains. nih.govacs.org | Requires protection of the amino group and potentially the side chain; multi-step process. nih.govacs.org | Has led to improved synthesis methods for complex N-methyl amino acids like N-methyl serine. nih.govacs.org |

Biocatalytic and Fermentative Production Approaches

In recent years, biocatalytic and fermentative methods have emerged as sustainable and highly selective alternatives to traditional chemical synthesis for producing N-methylated amino acids. nih.gov These approaches often operate under milder conditions and can offer excellent stereoselectivity, avoiding the use of hazardous chemicals and the formation of unwanted byproducts. nih.govnih.gov

Whole-cell biocatalysis utilizes entire microbial cells as catalysts, which offers advantages such as cofactor regeneration and the potential for multi-step reactions within a single system. frontiersin.orgresearchgate.net A one-step fermentative process for producing N-methyl-L-alanine from sugars and methylamine (B109427) has been developed using a recombinant strain of Corynebacterium glutamicum. nih.govnih.gov This was achieved by engineering a pyruvate-overproducing strain to express the gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida. nih.govnih.gov This whole-cell biocatalyst was capable of producing N-methyl-L-alanine to a titer of 31.7 g/L with a yield of 0.71 g per gram of glucose in fed-batch cultivation. nih.govnih.gov A significant advantage of this method is that di-N-methyl-L-alanine, a common byproduct in chemical methylation, was not observed. nih.gov The process was also adapted for use with alternative feedstocks like starch, xylose, and arabinose. nih.govnih.gov

The enzymatic synthesis of N-methylated amino acids offers high stereoselectivity. researchgate.net The enzyme N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida has been instrumental in developing enzymatic systems for the synthesis of optically pure N-methyl-L-amino acids from α-keto acids. researchgate.netresearchgate.net This enzyme catalyzes the reductive amination of α-keto acids with methylamine, using a cofactor like NADPH. researchgate.net The high stereoselectivity of the enzyme ensures the production of the desired L-enantiomer. researchgate.net This enzymatic approach has been successfully applied to the synthesis of various N-methyl-L-amino acids, demonstrating its potential for producing these valuable compounds with high enantiomeric purity. researchgate.netresearchgate.net

Table 2: Research Findings in Biocatalytic Production of N-Methyl-L-alanine

| Approach | Organism/Enzyme | Key Research Finding | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | Recombinant Corynebacterium glutamicum expressing NMAADH from Pseudomonas putida | Development of a one-step fermentative process from glucose and methylamine to N-methyl-L-alanine. | 31.7 g/L titer; 0.71 g/g glucose yield. | nih.govnih.gov |

| Enzymatic Synthesis | N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida | Enzymatic system for the synthesis of optically pure N-methyl-L-amino acids from α-keto acids. | Not specified in provided context. | researchgate.netresearchgate.net |

Green Chemistry Routes from Alternative Feedstocks

The growing emphasis on sustainable manufacturing has spurred research into green chemistry routes for producing specialized amino acids like this compound. These methods prioritize the use of renewable resources, moving away from conventional petroleum-based feedstocks and harsh chemical syntheses. rsc.org The primary strategies involve whole-cell biocatalysis and enzymatic transformations, which offer high selectivity, mild reaction conditions, and a reduced environmental footprint. nih.govd-nb.info

A significant advancement in this area is the development of fermentative processes that can produce the core N-methyl-L-alanine structure directly from simple sugars. nih.gov This bio-based approach represents a cornerstone of green synthesis for N-methylated amino acids.

Fermentative Production of N-methyl-L-alanine from Renewable Sugars

A key breakthrough has been the engineering of microorganisms to convert renewable feedstocks directly into N-methyl-L-alanine. Researchers have successfully developed a one-step fermentative process using a whole-cell biocatalyst based on a pyruvate-overproducing strain of Corynebacterium glutamicum. nih.gov This bacterium, a workhorse in the industrial production of amino acids, was genetically modified to express the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida. nih.gov

This enzyme is crucial as it catalyzes the reductive N-methylamination of pyruvate, a central metabolite in glucose metabolism, using methylamine as the nitrogen source. nih.gov This engineered pathway effectively channels carbon from the feedstock into the desired N-methylated amino acid.

A major advantage of this biocatalytic route is its versatility in utilizing various alternative feedstocks. The engineered C. glutamicum has demonstrated the ability to produce N-methyl-L-alanine not only from glucose but also from more complex and non-food biomass sources, including starch and lignocellulosic sugars like xylose and arabinose. nih.gov This flexibility is critical for developing economically viable and sustainable biorefinery processes. rsc.orgspringernature.com

The process achieves high product titers and yields without the formation of the di-N-methyl-L-alanine byproduct, which can be a problem in conventional chemical methylation methods. nih.gov

Research Findings: Fermentative Production of N-methyl-L-alanine

| Feedstock | Biocatalyst | Key Enzyme | Product | Titer (g/L) | Yield (g product/g feedstock) | Reference |

|---|---|---|---|---|---|---|

| Glucose | Engineered Corynebacterium glutamicum | N-methyl-L-amino acid dehydrogenase (from P. putida) | N-methyl-L-alanine | 31.7 | 0.71 | nih.gov |

| Starch | Engineered Corynebacterium glutamicum | N-methyl-L-amino acid dehydrogenase (from P. putida) | N-methyl-L-alanine | Data not specified | Data not specified | nih.gov |

| Xylose | Engineered Corynebacterium glutamicum | N-methyl-L-amino acid dehydrogenase (from P. putida) | N-methyl-L-alanine | Data not specified | Data not specified | nih.gov |

| Arabinose | Engineered Corynebacterium glutamicum | N-methyl-L-amino acid dehydrogenase (from P. putida) | N-methyl-L-alanine | Data not specified | Data not specified | nih.gov |

Enzymatic N-Acetylation

The final step in synthesizing this compound is the introduction of an acetyl group. Traditional chemical acetylation often involves reagents like acetic anhydride, which poses environmental and handling challenges. prepchem.com Green chemistry seeks to replace such methods with cleaner, enzyme-catalyzed reactions. d-nb.info

Biocatalytic acetylation using enzymes such as aminoacylases presents a promising alternative. nih.gov These enzymes are known for their role in the resolution of racemic N-acetyl-amino acids, but they can also be used for synthesis under specific conditions. d-nb.infofrontiersin.org The use of hydrolases like aminoacylases or lipases in reverse (i.e., for synthesis rather than hydrolysis) allows for the direct acylation of the amino group under mild, aqueous conditions. nih.gov

While the biocatalytic synthesis of various N-acyl-amino acids has been demonstrated, the specific application of enzymes for the N-acetylation of an already N-methylated amino acid like N-methyl-L-alanine is a more specialized area. The steric hindrance from the existing methyl group on the nitrogen atom could influence substrate specificity and reaction efficiency. Further research and enzyme engineering may be required to optimize a biocatalyst for this specific transformation.

Combining the fermentative production of N-methyl-L-alanine from biomass with a subsequent enzymatic acetylation step would constitute a fully green and sustainable route to this compound, aligning with the core principles of modern, environmentally conscious chemical manufacturing.

Conformational Analysis and Theoretical Chemistry of N Acetyl N Methyl L Alanine

Computational Quantum Chemistry Approaches

The conformational preferences of N-Acetyl-N-methyl-L-alanine are primarily governed by the rotation around the single bonds of its backbone, defined by the dihedral angles Φ (phi) and Ψ (psi). Theoretical studies employing a range of quantum chemistry methods have been instrumental in mapping its potential energy surface and identifying stable conformers.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure and geometry of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for the conformational analysis of peptides and their derivatives. researchgate.net

The accuracy of DFT calculations is contingent on the choice of the functional and the basis set. A popular combination for organic molecules is the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. gelisim.edu.tr This functional has demonstrated reliability in predicting molecular geometries and vibrational frequencies. gelisim.edu.tr

The basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. The 6-31G(d) basis set, a Pople-style basis set, is commonly employed for geometry optimizations. It includes polarization functions (d-functions on heavy atoms) that are crucial for describing the anisotropic electron density in molecules with heteroatoms, such as the oxygen and nitrogen atoms in this compound. For more refined energy calculations, larger basis sets like 6-31+G** may be used, which include diffuse functions (+) to better describe weakly bound electrons and additional polarization functions on hydrogen atoms (**). researchgate.net

Table 1: Commonly Used DFT Methods for Peptide Conformational Analysis

| Component | Example | Purpose |

| Functional | B3LYP | Approximates the exchange-correlation energy, balancing accuracy and computational efficiency. gelisim.edu.tr |

| Basis Set | 6-31G(d) | Describes the atomic orbitals; this set includes polarization functions for non-hydrogen atoms. |

| Basis Set | 6-31+G** | An extended basis set with diffuse functions and polarization functions on all atoms for higher accuracy. researchgate.net |

The primary goal of computational conformational analysis is to locate the minima on the potential energy surface, which correspond to stable conformers. This is achieved through geometry optimization, an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms. libretexts.org For each starting geometry, the algorithm calculates the forces on the atoms and adjusts their positions to move towards a lower energy structure until a stationary point is reached.

Once the geometries of various conformers are optimized, their relative energies are calculated to determine their thermodynamic stability. These calculations provide insights into the population of each conformer at a given temperature.

Potential Energy Surface (PES) Mapping and Analysis

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. wikipedia.org For peptides, the PES is often simplified by focusing on the key dihedral angles that define the backbone conformation. libretexts.org Mapping the PES allows for the identification of low-energy regions, corresponding to stable conformations, and the energy barriers that separate them. libretexts.org

The conformational space of this compound is most effectively visualized using a Ramachandran plot, which is a two-dimensional representation of the Φ, Ψ potential energy surface. researchgate.net These surfaces are generated by systematically varying the Φ and Ψ dihedral angles and calculating the energy at each point, while allowing the other geometric parameters to relax. nih.gov

Studies on related N-methylated alanine (B10760859) derivatives have shown that N-methylation significantly alters the conformational landscape. researchgate.net Compared to its non-methylated counterpart, this compound-N′-methylamide exhibits a reduced number of observable backbone conformers. researchgate.net This restriction is due to steric hindrance introduced by the N-methyl group, which disfavors certain regions of the Ramachandran plot that are accessible to non-methylated peptides. The potential energy surfaces for both the cis and trans conformations of the N-methylated amide bond have been calculated, revealing distinct low-energy conformers for each isomer. researchgate.net

Table 2: Computational Details from a Study on a Related N-Methylated Alanine Derivative

| Method | Basis Set | Application | Finding |

| RHF/SCF | 3-21G | Potential Energy Surface (PES) calculation of this compound-N′-methylamide. researchgate.net | N-methylation reduces the number of stable backbone conformers compared to the non-methylated analog. researchgate.net |

| DFT | B3LYP/6-31+G** | Full optimization of conformers located on the PES. researchgate.net | Provides more accurate geometries and relative energies of the stable conformations. |

Identification of Conformational Minima

Theoretical studies, including ab initio and Density Functional Theory (DFT) calculations, have been employed to identify the stable conformations (conformational minima) of N-methylated alanine derivatives. For model compounds like N-acetyl-N'-methylalanineamide, these calculations reveal several low-energy minima on the potential energy surface.

One key finding is that N-methylation significantly alters the conformational preferences compared to non-methylated analogues. researchgate.net For instance, in N-acetyl-L-alanine-N'-methylamide, a non-methylated model, the C7eq conformation is typically the global minimum. acs.orgnih.gov However, upon N-methylation, repulsive interactions between the N-methyl group and the carbonyl oxygen can destabilize certain conformations, such as the β-conformer. nih.gov

A detailed study on acetyl-N-methyl-L-alanine dimethylamide using DFT calculations identified a narrow low-energy region on its Ramachandran plot. researchgate.net The lowest-energy conformer was found around the dihedral angles (φ, ψ) of approximately (-135°, 75°). researchgate.net Further geometry optimization of various local minima confirmed the stability of this conformation. researchgate.net The existence of a limited number of stable conformers suggests that N-methylation reduces the number of observable backbone structures. researchgate.net

| Conformer | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | -135° | 75° | 0.00 |

Ramachandran-Type Plot Analysis of N-Methylated Alanine Systems

The Ramachandran plot, which visualizes the sterically allowed combinations of backbone dihedral angles φ (phi) and ψ (psi), is a fundamental tool for analyzing peptide conformation. pearson.comwikipedia.org For N-methylated alanine systems, these plots reveal a significantly more restricted conformational space compared to their non-methylated counterparts. bibliotekanauki.pl

The introduction of a methyl group on the amide nitrogen leads to steric clashes that disfavor many regions of the Ramachandran plot that are accessible to standard amino acids. bibliotekanauki.pl Studies on model compounds like acetyl-N-methyl-L-alanine dimethylamide show a narrow, low-energy region, indicating that the residue adopts a more fixed conformation. researchgate.net Specifically, the most stable conformation is found in the β-sheet region of the plot, around φ ≈ -135° and ψ ≈ 75°. researchgate.net This contrasts with non-methylated alanine dipeptides, which show multiple low-energy minima corresponding to conformations like C7eq, C5, α-helix, and β-sheet. nih.govcas.cz

The accessible conformational space for a C-terminally dimethylated alanine residue (Ac-Ala-NMe2) is only about 18%, located almost entirely in the upper-left quadrant of the Ramachandran map. bibliotekanauki.pl This restriction is a direct consequence of the steric hindrance imposed by the N-methyl group.

Influence of N-Methylation on Conformational Preferences

N-methylation is a chemical modification that profoundly impacts the conformational preferences of amino acid residues. This is primarily due to the introduction of a methyl group on the backbone amide nitrogen, which alters steric interactions, bond rotation, and the energetics of peptide bond isomerization.

Steric Hindrance Effects on Backbone Conformation

The addition of a methyl group to the amide nitrogen introduces significant steric hindrance, which restricts the available conformational space of the peptide backbone. unina.itscience.gov This steric effect arises from repulsive interactions between the N-methyl group and adjacent atoms, particularly the carbonyl oxygen and the alpha-carbon substituents. nih.gov

This increased steric bulk limits the possible values of the φ and ψ dihedral angles, leading to a more rigid peptide backbone. ub.edu The conformational restrictions imposed by N-methylation can be so pronounced that they reduce the number of observable backbone conformers. researchgate.net The steric clashes can destabilize conformations that are highly populated in non-methylated peptides. nih.gov For example, computational analyses have shown that repulsive interactions can abolish the low-energy minimum β-conformer that is typically adopted by non-methylated alanine residues. nih.gov

Restricted Bond Rotation and Fixed Conformation of N-Methylalanine Residues

A primary consequence of N-methylation is the restricted rotation around the C-N amide bond. nanalysis.comazom.com The peptide bond in all amino acids exhibits partial double-bond character due to resonance, which limits free rotation. reddit.com N-methylation further exacerbates this restriction.

Quantum mechanical and molecular dynamics simulations have shown that peptides containing N-methylated alanine (NMeAla) residues tend to adopt a more defined and rigid structure. researchgate.net The steric hindrance from the N-methyl group leads to a narrower range of allowed φ and ψ angles, effectively locking the residue into a more fixed conformation. researchgate.net This is evident in Ramachandran plot analyses, which show a significantly reduced "allowed" conformational space for N-methylated residues compared to their non-methylated counterparts. researchgate.netbibliotekanauki.pl This inherent rigidity makes N-methylalanine a useful building block for designing peptides with specific, predictable three-dimensional shapes. researchgate.net

Energetics of Trans-to-Cis Isomerization of Peptide Bonds

The peptide bond can exist in either a trans or cis configuration. For most peptide bonds, the trans form is overwhelmingly favored due to steric hindrance. oup.com However, N-methylation lowers the energy difference between the cis and trans isomers, making the cis conformation more accessible. ub.edu

While the energy barrier for interconversion is generally high (around 84 kJ/mol), it is lower for peptide bonds involving imino acids like proline. oup.com Theoretical studies on N-methylacetamide (NMA), a simple model for a methylated peptide bond, have investigated the energetics of this isomerization. Ab initio calculations suggest a free energy difference of about 2.5 kcal/mol in the gas phase, favoring the trans isomer. umn.edu

Interestingly, while N-methylation makes the cis state more stable relative to the trans state, it can also increase the activation energy for the trans-to-cis isomerization process itself. researchgate.net Studies on N-methyldehydroamino acids have shown that in solution, the cis configuration of the N-terminal amide bond can be the predominant form, in contrast to the saturated, N-methylated analog which favors the trans configuration. nih.gov This suggests that the electronic structure of the residue also plays a role in determining the isomerization energetics.

| Compound | Medium | ΔG (trans → cis) (kcal/mol) | Reference |

|---|---|---|---|

| N-methylacetamide (NMA) | Gas Phase | 2.5 | umn.edu |

| N-methylacetamide (NMA) | Aqueous Solution | 2.6 ± 0.3 | umn.edu |

Intrinsic Torsional Potential Parameters for Conformational Analysis

To accurately model the conformational behavior of molecules like this compound in molecular mechanics simulations, it is crucial to have well-defined potential energy functions. A key component of these functions is the intrinsic torsional potential, which describes the energy associated with rotation around a chemical bond.

These parameters are typically derived by fitting to experimental data or high-level quantum mechanical calculations of torsional barriers and relative conformational energies of small model compounds. acs.org For peptides, a three-term Fourier series is often used to represent this intrinsic torsional energy. acs.org

The development of force fields like OPLS-AA includes specific torsional parameters for the peptide backbone (φ and ψ angles). nih.gov These parameters are optimized to reproduce the potential energy surfaces of model dipeptides, such as the alanine dipeptide. The inclusion of accurate torsional parameters is essential for correctly predicting the relative energies of different conformers, for instance, the C7eq and αR conformations of N-acetyl-N'-methylalanineamide. acs.org The electrostatic energy component also plays a significant role in determining the total conformational energy and the relative stability of different minima. acs.org

Solvation Effects on this compound Conformation

The conformation of this compound, a derivative of the amino acid alanine, is significantly influenced by its surrounding solvent environment. Theoretical chemistry provides powerful tools to investigate these solvation effects, offering insights into the molecule's behavior in different media. This section explores the application of various computational models to understand how solvents modulate the conformational landscape of this compound.

Continuum Solvent Models (e.g., PCM, SCRF, Onsager, CPCM)

Continuum solvent models are a class of computational methods that approximate the solvent as a continuous medium with a specific dielectric constant, rather than explicitly representing individual solvent molecules. These models are computationally efficient and widely used to study the influence of bulk solvent effects on molecular conformation.

Several continuum models, including the Polarizable Continuum Model (PCM), Self-Consistent Reaction Field (SCRF), Onsager model, and the Conductor-like Screening Model (COSMO), have been employed to analyze this compound and related molecules. ruc.dknctu.edu.twgaussian.com The SCRF method, for instance, has been used to calculate the potential energy surfaces of N-acetyl-L-alanine N'-methylamide and its N-methylated analogue, this compound-N'-methylamide, in water. researchgate.net These calculations reveal that the presence of a polar solvent like water can alter the relative energies of different conformers. researchgate.net For N-acetyl-L-alanine N'-methylamide, the inclusion of water as a solvent in the calculations leads to a stabilization of certain conformations, highlighting the role of the solvent in dictating the preferred molecular shape. researchgate.net

The fundamental principle behind these models is the concept of a "reaction field," where the solute molecule polarizes the surrounding dielectric continuum, which in turn creates an electric field that interacts with the solute. ruc.dknctu.edu.twgaussian.com This interaction energy, known as the solvation energy, contributes to the total energy of the molecule and can shift the conformational equilibrium. For example, polar conformers with larger dipole moments are generally more stabilized in high-dielectric constant solvents like water.

Different continuum models vary in how they define the cavity that encloses the solute molecule within the dielectric medium. The Onsager model, one of the earliest approaches, assumes a simple spherical cavity. ruc.dknctu.edu.tw More advanced models like PCM and its variants, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (CPCM), create more realistic, molecule-shaped cavities by using a series of overlapping spheres centered on the atoms. ruc.dknctu.edu.twgaussian.com These nuanced approaches provide a more accurate representation of the solute-solvent boundary and, consequently, a more refined calculation of solvation effects.

Theoretical studies on related N-acetylated amino acids have demonstrated the utility of these models. For instance, density functional theory (DFT) calculations combined with the 6-311G(d,p) basis set have been used to study the cis and trans conformers of N-acetyl-L-alanine, revealing the energetic differences between them. nih.gov While this study focused on the gas phase, the application of continuum models would be a logical next step to understand how these energy differences are modulated by a solvent.

Table 1: Overview of Common Continuum Solvent Models

| Model | Abbreviation | Key Features |

| Polarizable Continuum Model | PCM | Creates a molecule-shaped cavity using overlapping spheres; calculates the solute-solvent interaction electrostatics. |

| Self-Consistent Reaction Field | SCRF | A general framework for including solvent effects where the solute's electronic structure is influenced by the solvent's reaction field. |

| Onsager Model | - | Places the solute in a spherical cavity within the solvent reaction field. |

| Conductor-like PCM | CPCM | A variant of PCM that uses a conductor-like approximation for the dielectric medium. |

Hydrogen Bonding Network Analysis in Aqueous Solutions

In an aqueous solution, this compound is part of a dynamic and complex hydrogen-bonding network. The water molecules are not static but are constantly reorienting and exchanging hydrogen bond partners with the solute and with each other. Understanding this network is key to comprehending the conformational preferences of the molecule in water.

Theoretical studies on N-acetyl-L-alanine have shown the importance of hydrogen bonding in its solid-state structure. researchgate.net In solution, the intramolecular hydrogen bonds observed in the gas phase or solid state will be in competition with intermolecular hydrogen bonds with water molecules. nih.gov The N-H and C=O groups of the amide linkage, as well as the carboxylic acid group, are all capable of participating in hydrogen bonds with surrounding water molecules.

Computational methods like molecular dynamics (MD) simulations can be used to study the hydrogen bonding network in detail. In an MD simulation, the movements of the solute and a large number of explicit water molecules are tracked over time, providing a dynamic picture of the system. By analyzing the simulation trajectories, one can determine various properties of the hydrogen bonds, such as their average number, lifetimes, and geometric distributions.

For this compound, such an analysis would reveal how many water molecules, on average, are hydrogen-bonded to the different functional groups of the molecule. It would also show how the formation and breaking of these hydrogen bonds are correlated with conformational changes in the solute. For instance, the formation of a strong hydrogen bond between a water molecule and the carbonyl oxygen might favor a more extended conformation of the peptide backbone.

Spectroscopic techniques, in conjunction with theoretical calculations, can also provide insights into the hydrogen bonding environment. For example, the vibrational frequencies of the N-H and C=O stretching modes are sensitive to their hydrogen-bonding status. By comparing experimentally measured vibrational spectra with those calculated for different conformational and solvated states, one can infer the dominant species in solution. Studies on N-acetyl-L-alanine have utilized this approach to investigate hydrogen bonding in the solid state. nih.gov

The presence of the N-methyl group in this compound, as compared to N-acetyl-L-alanine, introduces steric hindrance and removes one potential hydrogen bond donor (the N-H of the methyl-amino group is replaced by N-CH3). This modification is expected to have a significant impact on the local hydrogen bonding network and, consequently, on the molecule's conformational preferences in an aqueous solution.

Advanced Spectroscopic Characterization and Structural Elucidation of N Acetyl N Methyl L Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural and conformational analysis of N-Acetyl-N-methyl-L-alanine in solution. By examining the chemical shifts, coupling constants, and nuclear Overhauser effects, a comprehensive picture of its molecular geometry and behavior in different solvent environments can be constructed.

¹H-NMR and ¹³C-NMR Applications in Conformational Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the conformational preferences of this compound. The chemical shifts of the protons and carbons in the molecule are highly sensitive to the local electronic environment, which is in turn influenced by the molecule's conformation.

In conformational studies of similar peptide building blocks, such as N-acetyl-N'-methyl-L-alanine amide, it has been demonstrated that the ¹³C NMR chemical shifts of the alpha-carbon (Cα), beta-carbon (Cβ), and carbonyl carbons are significantly dependent on the dihedral angles (φ and ψ) that define the peptide backbone conformation. Theoretical calculations have shown that these chemical shifts can vary by up to 7 ppm depending on whether the molecule adopts an α-helix or a β-sheet-like conformation. This sensitivity allows for the use of ¹³C chemical shifts as a reliable indicator of the local conformation of amino acid residues.

For the closely related compound N-Acetyl-L-alanine, experimental ¹H and ¹³C NMR data in D₂O provide a reference for the expected chemical shifts.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cα | 4.33 | 52.38 |

| Hα | 4.33 | - |

| Cβ | 18.42 | 18.42 |

| Hβ | 1.43 | - |

| Acetyl CH₃ | 2.04 | 24.23 |

| Carbonyl (COOH) | - | 177.92 |

| Carbonyl (Acetyl) | - | 175.29 |

Note: Data for the closely related compound N-Acetyl-L-alanine in D₂O at 298K, pH 7.4. The N-methyl group in this compound would introduce an additional signal and alter these shifts..

The introduction of an N-methyl group in this compound is expected to cause a downfield shift for the Cα and a significant change in the chemical shift of the nitrogen-attached methyl group compared to the acetyl methyl group. Conformational analysis of N-acetyl-N-methyl-alanine-N'-methylamide has indicated that repulsive interactions between the N-methyl group and the carbonyl oxygen can lead to a different set of stable conformers compared to its non-methylated counterpart.

NOE Signal Analysis for Solution Structure Determination

The Nuclear Overhauser Effect (NOE) is a crucial NMR parameter for determining the solution structure of molecules by providing information about through-space distances between protons that are in close proximity (typically < 5 Å). In the context of this compound, NOE analysis can elucidate the preferred rotational conformations around the various single bonds.

Key NOE correlations that would be expected and their structural implications include:

Intra-residue NOEs: Protons within the same residue that are close in space will show NOE signals. For instance, the distance between the Hα proton and the protons of the Cβ methyl group can help define the side-chain conformation. Similarly, NOEs between the N-methyl protons and the Hα or acetyl methyl protons can provide information about the conformation around the peptide bond.

Cis-trans isomerism: The presence of the N-methyl group introduces the possibility of cis and trans isomers of the acetyl amide bond. NOE data is instrumental in distinguishing between these two forms. For the trans isomer, an NOE would be expected between the N-methyl protons and the Hα proton. For the cis isomer, an NOE would be anticipated between the N-methyl protons and the acetyl methyl protons.

In studies of more complex peptides containing N-methylated residues, such as the almiramides, NOE correlations have been used to identify bent or turn structures. For example, a characteristic NOE between an N-methyl group and a proton on an adjacent residue can define a specific fold in the peptide chain.

Solvent Effects on NMR Spectra and Chemical Shifts

The solvent environment can significantly influence the conformational equilibrium and, consequently, the NMR spectra of this compound. Changes in solvent polarity, hydrogen bonding capacity, and dielectric constant can alter the chemical shifts of both protons and carbons.

Studies on the related compound N-acetyl-l-alanine methyl ester have shown that the nature of the solvent affects the chemical shifts of the carbonyl carbons. In a trifluoroacetic acid solution, the formation of strong hydrogen bonds between the solute and solvent was suggested, with the acetyl carbonyl group showing a stronger interaction than the alanyl carbonyl group. This differential interaction leads to distinct changes in the ¹³C chemical shifts.

The general trends observed for solvent effects on chemical shifts are:

Polar solvents: In polar solvents, protons and carbons involved in hydrogen bonding (e.g., the carboxylic acid proton and carbonyl carbons) will experience significant changes in their chemical shifts. The formation of hydrogen bonds typically leads to a deshielding effect, resulting in a downfield shift for the involved proton.

Aromatic solvents: Aromatic solvents can induce specific shifts due to anisotropic effects, where the magnetic field generated by the ring current of the solvent molecule can shield or deshield nearby protons of the solute.

The choice of deuterated solvent for NMR experiments is therefore critical, as it can stabilize different conformers and impact the observed spectral parameters.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Vibrational Absorption (VA) and Vibrational Circular Dichroism (VCD), offers complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly sensitive to the molecule's three-dimensional structure and chiral nature.

Vibrational Absorption (VA) Spectroscopy

Vibrational Absorption (infrared) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present and is sensitive to the molecular conformation.

For N-Acetyl-L-alanine, a related compound, theoretical calculations using density functional theory (DFT) have been employed to predict the vibrational frequencies and IR intensities for different conformers. Key vibrational modes and their approximate frequencies include:

Amide I band (C=O stretch of the acetyl group): This is typically a strong band appearing around 1650 cm⁻¹. Its exact position is sensitive to hydrogen bonding and the conformation of the peptide backbone.

Carboxylic acid C=O stretch: This band is found at higher frequencies, typically in the range of 1700-1760 cm⁻¹, depending on the extent of hydrogen bonding and whether the acid is in its monomeric or dimeric form.

N-H bend (Amide II band): For non-N-methylated analogues, this appears around 1550 cm⁻¹. In this compound, this mode is absent.

C-H stretching and bending modes: These occur in the regions of 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

The VA spectrum is a population-weighted average of the spectra of all conformations present in solution. Therefore, changes in the experimental VA spectrum with temperature or solvent can provide information about shifts in the conformational equilibrium.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. VCD is a powerful technique for determining the absolute configuration of chiral molecules and for detailed conformational analysis in solution, as the VCD signal is highly sensitive to the stereochemistry and the spatial arrangement of atoms.

For N-acetyl-L-alanine N'-methylamide, a close analog, extensive VCD studies have been conducted. These studies have shown that the VCD spectra are extremely sensitive to the conformation of the peptide backbone. Different conformers can exhibit VCD signals of opposite sign for the same vibrational mode, making VCD a more discerning tool for conformational analysis than VA spectroscopy.

Key findings from VCD studies on related alanine (B10760859) derivatives include:

Sensitivity to conformation: The VCD spectrum, particularly in the amide I region, can distinguish between different stable conformers such as those resembling polyproline II (PII) helices or other folded structures.

Solvent effects: The VCD spectra of these molecules are highly dependent on the solvent, indicating that the solvent plays a crucial role in stabilizing different conformers. The presence of explicit water molecules in theoretical calculations has been shown to be essential for accurately reproducing the experimental VCD spectra in aqueous solutions.

Structural-spectral relationships: Empirical relationships have been established where specific VCD signatures can be used as markers to identify the dominant conformers in solution. For example, a sign inversion in the amide I VCD band has been correlated with a specific conformational change upon deprotonation of a related cysteine derivative.

Raman Spectroscopy and Raman Optical Activity (ROA)

Vibrational spectroscopic techniques such as Raman spectroscopy and Raman Optical Activity (ROA) are powerful, non-destructive methods for probing the detailed molecular structure and conformational behavior of chiral molecules in solution. ROA, which measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light, is particularly sensitive to the stereochemistry and conformation of biomolecules.

Research on N-acetyl-L-alanine N'-methylamide (NALANMA), a key model for the peptide backbone, has utilized these techniques to understand its conformational states in different environments. Density-functional theory (DFT) calculations have been employed to simulate the Raman and ROA spectra, showing that hydration significantly alters the molecular structure and the relative stability of different conformers. These changes are reflected in the vibrational frequencies and intensities observed in the Raman and ROA spectra.

The table below presents a selection of observed Raman spectral bands for a related compound, N-acetyl-L-alanine-methyl-amide, in its polycrystalline form, providing a reference for the vibrational modes expected for such structures.

Observed Raman Bands for Polycrystalline N-acetyl-L-alanine-methyl-amide

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 1645 | Amide I |

| 1565 | Amide II |

| 1455 | CH₃ asymmetric deformation |

| 1380 | CH₃ symmetric deformation |

| 1290 | Amide III |

| 1160 | C-N stretching |

| 940 | C-C stretching |

| 880 | C-H out-of-plane bending |

These vibrational signatures, particularly in the Amide I, II, and III regions, are crucial for determining the secondary structure of peptides and proteins. ROA spectra provide an additional layer of structural information, offering detailed insight into the chirality and conformational dynamics that are not accessible through conventional Raman spectroscopy.

Neural Network Analysis for Inverse Scattering Data from Spectroscopic Information

A pioneering approach combining spectroscopic data with artificial intelligence has been developed to refine the structural analysis of N-acetylated alanine derivatives. Specifically, a neural network has been constructed to solve the inverse scattering problem for N-acetyl L-alanine N'-methylamide. iucr.orgchemistryworld.com This method uses vibrational spectroscopic data—such as vibrational absorption (VA), vibrational circular dichroism (VCD), Raman, and ROA intensities—to infer the molecule's structural coordinates. iucr.orgaip.org

The process involves training the neural network on a large dataset of theoretical structures and their corresponding calculated spectra generated by methods like DFT. iucr.org Once trained, the network can:

Infer Structure from Spectra: Predict the structural coordinates of the molecule directly from its experimental spectroscopic data. iucr.org

Generate Conformational States: Create a comprehensive set of possible conformational states associated with a given set of spectroscopic data through interpolation. iucr.orgchemistryworld.com

Sensitivity Analysis: Monitor the sensitivity of the spectra to changes in secondary structure and the influence of the solvent. iucr.org

This approach has proven effective in distinguishing between different conformers of the alanine dipeptide model, particularly in the gas phase. iucr.orgchemistryworld.com The use of neural networks represents a significant advancement, providing a powerful tool to bridge the gap between experimental spectroscopic measurements and high-resolution structural information, which is especially valuable when crystallographic methods are not feasible. iucr.org

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid.

Single Crystal X-ray Diffraction for Atomic-Resolution Structures

Single crystal X-ray diffraction has been successfully applied to determine the atomic-resolution structure of N-acetyl-L-alanine (NALA). researchgate.net These studies provide precise data on bond lengths, bond angles, and the crystal packing arrangement, which is stabilized by a network of hydrogen bonds.

The crystal structure of NALA was determined to be in the orthorhombic space group P2₁2₁2₁, with specific unit cell parameters. repec.org The analysis reveals how the molecules arrange themselves in the solid state, governed by intermolecular interactions. This information is fundamental for understanding the physical properties of the compound and serves as a crucial validation for computational models.

Crystallographic Data for N-acetyl-L-alanine (NALA)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netrepec.org |

| Space Group | P2₁2₁2₁ | researchgate.netrepec.org |

| a (Å) | 10.3879 | researchgate.net |

| b (Å) | 11.5449 | researchgate.net |

| c (Å) | 5.74260 | researchgate.net |

| Temperature (K) | 105 | researchgate.net |

The detailed structural parameters obtained from such studies are invaluable for fields ranging from materials science to pharmaceutical development.

XFEL Crystallographic Analysis

X-ray Free-Electron Lasers (XFELs) represent a revolutionary advance in crystallography, enabling the structural analysis of samples that are too small or too radiation-sensitive for conventional X-ray sources. wikipedia.orgstanford.edu This technique, known as serial femtosecond crystallography (SFX), uses extremely bright and ultrashort X-ray pulses (on the femtosecond scale) to collect diffraction data from micro- or nanocrystals before they are destroyed by the intense beam—a principle known as "diffraction-before-destruction". wikipedia.orgnih.gov

While SFX has been transformative for determining the structures of large biological macromolecules like proteins, its application to small organic molecules is an emerging and powerful field. aip.orgresearchgate.net For compounds like this compound, which may be challenging to grow into large single crystals suitable for traditional diffraction, XFEL offers significant advantages:

Structure from Microcrystals: Data can be collected from crystalline powders or slurries of microcrystals, bypassing the often difficult step of growing large single crystals. iucr.orgresearchgate.net

Room Temperature Studies: SFX allows for data collection at near-physiological temperatures, providing a more accurate picture of molecular conformations without the potential artifacts introduced by cryo-cooling. wikipedia.org

Reduced Radiation Damage: The ultrashort pulse duration ensures that the diffraction pattern is recorded before the onset of significant radiation damage, yielding a more accurate depiction of the molecule's electron density. stanford.edu

Although specific XFEL crystallographic studies on this compound have not been reported in the reviewed literature, the technique holds immense potential for the structural elucidation of this and other small organic compounds that are intractable by other methods. aip.orgresearchgate.net

Applications in Peptide Mimetics and Molecular Design

N-Acetyl-N-methyl-L-alanine as a Conformationally Constrained Building Block

The substitution of a standard amide proton with a methyl group in this compound fundamentally alters the peptide backbone. This modification restricts the rotation around the peptide bond, thereby locking the residue into a more defined conformation. rsc.orgresearchgate.net This inherent rigidity makes it an invaluable building block for constructing complex and predictable molecular architectures.

The concept of "bottom-up" design in peptide chemistry involves assembling small, structurally defined units to create larger, functional molecules with predetermined shapes. N-methylated alanine (B10760859) residues are central to this strategy. nih.gov Researchers have demonstrated that by using N-methyl-L-alanine (L-NMA) and its stereoisomer, N-methyl-D-alanine (D-NMA), it is possible to achieve de novo design of peptide shapes with sub-nanometer precision. rsc.orgresearchgate.net This approach allows for the creation of diverse peptide nanoshapes, which is of significant interest as the local three-dimensional structure of a peptide often dictates its biological activity. researchgate.net

Due to the largely fixed conformation resulting from restricted bond rotation, the N-methyl-L/D-alanine residue acts as a reliable molecular scaffold. rsc.orgresearchgate.netresearchgate.net This stability allows scientists to build upon this foundation, designing and constructing peptides with specific, engineered shapes. rsc.orgresearchgate.net By incorporating these conformationally fixed amino acid residues, a higher degree of structural predictability is achieved, which is crucial for designing molecules with targeted biological functions, such as catalysts or drugs. researchgate.net

A key advantage of using N-methylated alanine is the ability to exert local control over the peptide's shape. This is achieved through per-residue conformational restriction, where the shape is dictated by the torsional strains within each individual building block. rsc.orgresearchgate.net This method of local control is fundamentally different from the way natural proteins achieve their stable shapes, which typically rely on a multitude of long-range interactions between distant amino acid residues. rsc.orgresearchgate.netresearchgate.net This localized control enables the design of diverse and complex shapes using a relatively small number of amino acid residues. researchgate.net

Oligomers of N-Methyl-L/D-Alanine in De Novo Peptide Design

The true power of N-methylated alanine as a design element is realized when its L- and D-enantiomers are combined in oligomeric sequences. This combinatorial approach exponentially expands the range of possible three-dimensional structures.

The strategic combination of L-NMA and D-NMA residues, each with its own fixed conformation, facilitates the bottom-up design of a wide variety of peptide shapes in aqueous environments. researchgate.netnih.gov The principle is that for an oligopeptide of 'n' residues, there are potentially 2^n different shapes that can be realized by varying the sequence of L- and D-NMA units. nih.gov This combinatorial power allows for the generation of a large diversity of shapes, approaching the complexity seen in miniature proteins of similar length. nih.gov For example, studies on dimers have shown distinct structural differences based on the sequence, as confirmed by X-ray crystallography. researchgate.net

| Dimer Sequence | Technique | Observed Dihedral Angles (φ, ψ) | Key Finding |

|---|---|---|---|

| L-NMA - L-NMA (LL Dimer) | X-ray Crystallography | Residue 1: (-155°, 151°) Residue 2: (-76°, 138°) | Demonstrates a specific, stable conformation for the homochiral dimer. |

| D-NMA - L-NMA (DL Dimer) | X-ray Crystallography | Residue 1: (153°, -153°) Residue 2: (-78°, 140°) | Shows a distinct three-dimensional structure compared to the LL dimer, highlighting the impact of stereochemistry on the overall shape. |

Data derived from crystallographic studies on dimer structures, illustrating how the sequence of L- and D-NMA residues dictates the final three-dimensional shape. researchgate.net

The combinatorial use of L-NMA and D-NMA residues enables the creation of a vast array of three-dimensional peptide topologies. nih.gov By assembling these conformationally restricted units in different sequences, researchers can systematically explore a wide range of molecular shapes. nih.gov This approach has been shown to produce a shape diversity that rivals that of miniature proteins, demonstrating its potential for creating novel molecular entities with unique functions. nih.gov The ability to rationally design and construct a wide spectrum of 3D peptide shapes with precise control is a significant advancement in the field of de novo peptide design. rsc.org

Influence on Peptide Stability and Molecular Permeability

Enhanced Resistance to Proteolytic Degradation

A significant advantage of incorporating this compound into peptide chains is the enhanced resistance to degradation by proteases. researchgate.netresearchgate.net The N-methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, which typically recognize and cleave peptide bonds involving secondary amides. mdpi.com This modification effectively shields the peptide bond from enzymatic hydrolysis, thereby increasing the peptide's half-life in biological systems. researchgate.net

This principle is demonstrated in studies on the SUPR4B1W peptide. The substitution of alanine with N-methyl-L-alanine dramatically increased the peptide's stability in the presence of proteinase-K. The non-N-methylated version had a protease half-life of only 6 minutes, whereas the N-methylated peptide's half-life was extended to approximately 110 minutes. researchgate.net Similarly, other studies have shown that substitution with N-methyl amino acids enhances stability in serum, increasing the percentage of remaining peptide after exposure to serum proteases. mdpi.com

Table 1: Effect of N-methylation on Protease Stability of SUPR4B1W Peptide

| Peptide Variant | Modification | Half-Life in Proteinase-K (minutes) | Reference |

|---|---|---|---|

| Non-N-methylated | Contains Alanine | 6 | researchgate.net |

| N-methylated | Contains N-methyl-L-alanine | ~110 | researchgate.net |

Impact on Conformational Rigidity and Target Specificity

The N-methylation of the peptide backbone at the alanine residue has profound effects on the molecule's conformational properties. nih.gov By replacing the amide proton with a methyl group, the potential for forming intramolecular hydrogen bonds is eliminated, which can destabilize or modify secondary structures like α-helices. mdpi.com This modification also introduces steric constraints that restrict the rotation around the peptide bond, thus reducing the conformational freedom of the peptide backbone. researchgate.netnih.gov

Computational analyses indicate that N-methylation reduces the number of accessible low-energy conformations. researchgate.net It also increases the energy barrier for the trans to cis isomerization of the peptide bond, further rigidifying the structure. researchgate.net This conformational restriction can be advantageous for target specificity. By locking the peptide into a more defined, bioactive conformation, the binding affinity and selectivity for its intended biological target can be significantly improved, as there is a lower entropic penalty upon binding. nih.gov

Modulation of Lipophilicity and Aqueous Solubility

The introduction of an N-methyl group into a peptide backbone alters its physicochemical properties, notably lipophilicity and aqueous solubility. researchgate.net N-methylation generally increases the lipophilicity of a peptide, as the methyl group is more nonpolar than the hydrogen atom it replaces. researchgate.net This is reflected in higher calculated logP (ClogP) values for N-methylated amino acid derivatives compared to their non-methylated counterparts. researchgate.net

Interestingly, while lipophilicity increases, aqueous solubility can also be enhanced. Quantum chemical calculations have shown that after mono-N-methylation of a peptide backbone, the Gibbs free energy of solvation (ΔGsolv) becomes more negative, indicating greater water solubility. researchgate.net This seemingly contradictory effect is attributed to changes in the electronic properties of the molecule, including an increase in the dipole moment. researchgate.net This dual impact—enhancing both lipophilicity for better membrane permeability and aqueous solubility for improved formulation—makes N-methylation a valuable tool in designing peptide-based therapeutics. researchgate.netchemimpex.com

Table 2: Physicochemical Effects of N-Methylation

| Property | Effect of N-Methylation | Underlying Reason | Reference |

|---|---|---|---|

| Lipophilicity (logP) | Increases | Addition of a nonpolar methyl group. | researchgate.net |

| Aqueous Solubility (ΔGsolv) | Increases (becomes more negative) | Increased dipole moment and altered electronic properties. | researchgate.net |

Interactions and Environmental Influences on N Acetyl N Methyl L Alanine

Solute-Solvent Interactions

The interaction of N-Acetyl-N-methyl-L-alanine with solvents, particularly water, is crucial in determining its solubility, conformation, and reactivity. The presence of both polar (the acetyl and carboxyl groups) and nonpolar (the methyl groups) moieties within the molecule leads to a nuanced interaction profile in aqueous media.

While direct and extensive experimental studies specifically on the hydration of this compound are not abundantly available in the literature, valuable insights can be drawn from theoretical studies on closely related molecules and general studies on N-acetylated amino acids.

Theoretical investigations of N-acetyl-L-alanine-N'-methylamide (a model for the alanine (B10760859) residue in a peptide backbone) in water clusters reveal significant insights into the hydration process. aip.orgacs.org These studies suggest that water molecules preferentially interact with the polar amide and carboxyl groups of the molecule. The acetyl group's carbonyl oxygen and the carboxyl group are primary sites for hydration. The N-methylation on the amide nitrogen in this compound is expected to influence the local hydration structure.

General studies on N-acetylated amino acids in aqueous solutions indicate that the cationic form (at acidic pH) tends to be more hydrated by one to three water molecules compared to the zwitterionic form. nih.gov This increased hydration is attributed to the interactions with the protonated amino group and the carboxylic acid group. nih.gov For this compound, which has a secondary amide, the hydration characteristics would be influenced by the accessibility of its functional groups to water molecules. The methyl group on the nitrogen atom may sterically hinder the direct hydration of the amide bond to some extent, a factor that distinguishes it from non-N-methylated acetylated amino acids.

Hydrogen bonding is a critical determinant of the behavior of this compound in aqueous solutions. The molecule possesses both hydrogen bond donor (the carboxylic acid proton) and acceptor sites (the carbonyl oxygens of the acetyl and carboxyl groups, and the nitrogen of the amide group).